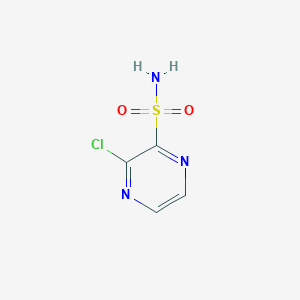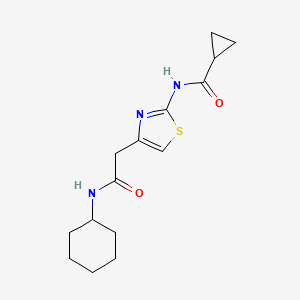
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Metabolic Pathways
The metabolism of related compounds, such as diphenamid, a herbicide, in rats showcases the metabolic pathways that similar compounds may undergo. Diphenamid is metabolized primarily through N-dealkylation to nordiphenamid, which is then excreted as an N-glucuronide. Additionally, O-glucuronide of N-methyl-N-hydroxymethyl diphenylacetamide represents another metabolite, suggesting potential metabolic routes that could be explored for N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,2-diphenylacetamide (McMahon & Sullivan, 1965).
Pharmacological Properties
Studies on compounds with structural similarities, like EMD 61753, show selective kappa-opiate agonist activity, indicating potential applications in pain management. The balance between kappa-receptor affinity and peripheral selectivity in these compounds suggests a framework for designing drugs that can provide pain relief without central side effects (Gottschlich et al., 1995).
Chemical Reactivity and Stability
The hydrolytic cleavage of related chemical structures, such as 4-(pyrrol-2-yl)azetidin-2-ones, demonstrates the chemical reactivity and potential stability issues that could arise with this compound. This knowledge can inform the development of more stable derivatives or highlight reactive sites for further chemical modification (Upadhyaya & Mehrotra, 1988).
Potential for Designer Drug Development
The synthesis and analysis of designer drugs, like NEDPA and NPDPA, provide insights into the pharmacokinetics and metabolic profiles that could be relevant for the development and detection of novel pharmacological agents based on the structure of this compound. This research highlights the importance of understanding the metabolic pathways and potential toxicological profiles of new compounds (Wink et al., 2014).
Antimicrobial and Antifungal Activity
The exploration of diphenylamine derivatives reveals potential antimicrobial and antifungal activities. This suggests that this compound and its derivatives could be investigated for their efficacy against bacterial and fungal infections (Kumar & Mishra, 2015).
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-15-12-13-25-20(15)18(23)14-22-21(24)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18-19,23H,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOFLOXQEKKEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[4-(4-ethoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2614559.png)




![1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one trifluoroacetic acid](/img/structure/B2614565.png)

![6-Amino-4-(2-hydroxy-1-naphthyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2614568.png)
![4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde](/img/structure/B2614571.png)


![ethyl 2-(2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2614578.png)

